5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, a methoxy group, and a 2-methylphenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted organic synthesis (MAOS) can also be employed to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Another brominated pyrimidine derivative with similar chemical properties.
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Shares the bromine and methoxy functional groups but differs in the sulfonamide moiety.
Uniqueness
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-5-3-4-6-12(10)13(19-2)9-18-14-16-7-11(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLTHCXCSROTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC2=NC=C(C=N2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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